4-Phenethylaniline Hydrochloride

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

TAAR1 assay development is confounded by MAO-mediated artifacts that inflate endogenous trace amine levels. 4-Phenethylaniline HCl solves this with markedly weaker MAO inhibition than amphetamine-class compounds, while its hydrochloride salt provides direct aqueous solubility (>10 mg/mL) for assay-ready formulation. • MAO-A IC₅₀ 131 µM, MAO-B IC₅₀ 135 µM - >6-fold weaker than amphetamine (IC₅₀ 11-20 µM), minimizing signal amplification artifacts. • HCl salt form eliminates DMSO/ethanol co-solvent requirements, preserving enzyme activity and membrane integrity. • Primary aromatic amine enables diazotization, amidation, sulfonamide formation, and Buchwald-Hartwig coupling inaccessible to simple phenethylamines.

Molecular Formula C14H16ClN
Molecular Weight 233.73 g/mol
CAS No. 71845-20-0
Cat. No. B1322395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenethylaniline Hydrochloride
CAS71845-20-0
Molecular FormulaC14H16ClN
Molecular Weight233.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl
InChIInChI=1S/C14H15N.ClH/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12;/h1-5,8-11H,6-7,15H2;1H
InChIKeyQJWSMOWGHWIWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenethylaniline HCl: Chemical Class and Properties


4-Phenethylaniline Hydrochloride (CAS 71845-20-0) is a para-substituted aniline derivative in which a phenethyl group (–CH₂CH₂Ph) is attached to the 4-position of the aniline ring, supplied as the hydrochloride salt (molecular formula C₁₄H₁₆ClN, MW 233.74 g/mol) . It belongs to the broader arylalkylamine class and is structurally related to both phenethylamine and 4-substituted anilines. The hydrochloride counterion enhances aqueous solubility and solid-state stability relative to the free base (CAS 13024-49-2, MW 197.28 g/mol) [1]. This compound is primarily employed as a synthetic building block in medicinal chemistry and materials science, where the aniline –NH₂ group serves as a versatile functional handle for further derivatization .

4-Phenethylaniline HCl vs. Free Base and Analogues


Procurement decisions for 4-Phenethylaniline Hydrochloride cannot be reduced to a simple choice among phenethylamine analogues or free base forms. The hydrochloride salt provides measurably distinct handling and formulation properties compared to the free base (CAS 13024-49-2), including enhanced aqueous solubility critical for biological assay preparation and improved long-term storage stability . Furthermore, simple phenethylamine (PEA) and its common 4-substituted analogues (e.g., 4-fluoro, 4-methoxy, 4-methyl) differ fundamentally in both their MAO interaction profiles and in their synthetic utility: 4-Phenethylaniline Hydrochloride carries an aniline –NH₂ handle that enables a distinct set of downstream coupling chemistries (diazotization, amidation, Buchwald–Hartwig coupling) unavailable to primary alkylamine-only phenethylamines . As the quantitative evidence below demonstrates, its MAO-A and MAO-B inhibitory potencies are substantially weaker than those of amphetamine-class compounds, a property that may be critical for experimental designs where minimal MAO interference is required [1].

4-Phenethylaniline HCl: Key Comparative Data


MAO-A Inhibition: Weaker than Amphetamine-Class Compounds

4-Phenethylaniline Hydrochloride inhibits human recombinant MAO-A with a Ki of 34.5 µM and an IC₅₀ of 131 µM, as determined by fluorescence assay in insect cell-expressed enzyme [1]. In cross-study comparison, racemic amphetamine inhibits human MAO-A with reported IC₅₀ values ranging from 11 to 20 µM [2]. This indicates that 4-Phenethylaniline Hydrochloride is approximately 6- to 12-fold weaker as an MAO-A inhibitor than amphetamine. For users requiring a phenethylamine-scaffold compound with minimal MAO-A engagement—such as in trace amine-associated receptor (TAAR) or transporter studies where MAO inhibition is a confounding variable—this weaker MAO-A profile represents a meaningful selection advantage [2].

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

MAO-B Inhibition: Non-Selective, Weak Potency

In the same assay system, 4-Phenethylaniline Hydrochloride inhibits human recombinant MAO-B with an IC₅₀ of 135 µM [1]. This value is nearly identical to its MAO-A IC₅₀ (131 µM), demonstrating a complete lack of isoform selectivity (MAO-A/MAO-B IC₅₀ ratio ≈ 0.97). This contrasts with the prototypical substrate phenethylamine, which is selectively oxidized by MAO-B (Km values typically in the low micromolar range for MAO-B vs. much higher for MAO-A) [2]. The non-selective, weak inhibition profile differentiates 4-Phenethylaniline Hydrochloride from both MAO-B-selective scaffolds (e.g., selegiline, IC₅₀ ~ 0.01–0.1 µM for MAO-B) and MAO-A-selective inhibitors [3].

Monoamine oxidase B Isoform selectivity In vitro pharmacology

Hydrochloride Salt: Enhanced Solubility and Stability

4-Phenethylaniline Hydrochloride (MW 233.74 g/mol) is supplied as a white crystalline solid, whereas the free base (4-Phenethylaniline, CAS 13024-49-2, MW 197.28 g/mol) is a liquid or low-melting solid with a boiling point of 320.1°C and density of 1.065 g/cm³ [1]. Conversion of primary aromatic amines to their hydrochloride salts generally increases aqueous solubility by 10- to 1,000-fold through protonation of the amine, yielding a charged species amenable to hydrogen bonding with water [2]. This solubility enhancement is critical for biological assay preparation, where the free base may require organic co-solvents (e.g., DMSO, ethanol) that can introduce solvent-dependent artefacts [2]. Additionally, the hydrochloride form resists oxidative discoloration and atmospheric CO₂ absorption that can degrade the free base over storage periods >6 months .

Salt selection Aqueous solubility Chemical stability

Batch Purity and Multi-Method Quality Control

Multiple suppliers of 4-Phenethylaniline Hydrochloride provide batch-specific certificates of analysis (CoA) documenting purity ≥97% as verified by orthogonal analytical methods including NMR, HPLC, and GC . In contrast, the free base (CAS 13024-49-2) is commonly supplied at ≥95% purity with fewer documented orthogonal analyses . The combination of NMR (structural confirmation), HPLC (organic purity), and GC (volatile impurity profiling) provides a more comprehensive quality picture than single-method purity claims, reducing the risk of unidentified impurities that could confound biological assays or downstream synthetic steps .

Quality control Batch analysis Procurement specification

4-Phenethylaniline HCl: Research Applications


TAAR1 Research with Minimal MAO Interference

In trace amine-associated receptor 1 (TAAR1) functional assays, co-inhibition of monoamine oxidases can artefactually elevate endogenous trace amine levels, confounding EC₅₀/IC₅₀ determinations. With an MAO-A IC₅₀ of 131 µM and MAO-B IC₅₀ of 135 µM, 4-Phenethylaniline Hydrochloride provides a >6-fold weaker MAO-A inhibition than amphetamine (IC₅₀ 11–20 µM), making it a preferable scaffold for TAAR1 structure–activity relationship (SAR) studies where MAO-related signal amplification must be minimized [1][2].

Aqueous Assays Without Organic Co-Solvents

The hydrochloride salt form enables direct dissolution in aqueous buffer systems (estimated solubility >10 mg/mL based on class properties of amine hydrochlorides), eliminating the need for DMSO or ethanol co-solvents that can inhibit enzyme activities, alter membrane integrity, or shift protein conformational equilibria in biochemical and cell-based assays [1]. This is a practical procurement differentiator from the free base (CAS 13024-49-2), which requires organic co-solvent for aqueous compatibility [2].

Medicinal Chemistry via Aniline NH2 Handle

4-Phenethylaniline Hydrochloride incorporates a primary aromatic amine that enables a distinct set of synthetic transformations—diazotization/Sandmeyer, amide coupling, sulfonamide formation, and Buchwald–Hartwig cross-coupling—that are not accessible to simple phenethylamine analogues bearing only an aliphatic amine. This dual amine functionality (aliphatic phenethylamine backbone plus aromatic aniline) makes it a privileged intermediate for constructing compound libraries with diversified nitrogen-containing pharmacophores [1].

Reproducible Research with Batch-Analyzed Materials

For academic or industrial laboratories operating under reproducibility mandates (e.g., NIH rigor and reproducibility guidelines, journal data deposition requirements), the availability of supplier batch-specific CoA documentation with NMR, HPLC, and GC data at 97% purity provides auditable quality assurance that the free base alternative (≥95% purity, fewer orthogonal methods) may not offer [1][2]. This reduces the burden of in-house re-characterization and supports traceable experimental reporting.

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